molecular formula C12H17NO3 B14839226 2-Tert-butoxy-3-hydroxy-N-methylbenzamide

2-Tert-butoxy-3-hydroxy-N-methylbenzamide

Cat. No.: B14839226
M. Wt: 223.27 g/mol
InChI Key: ZLFDNXXJVIODDQ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzamide, featuring a tert-butoxy group at the second position, a hydroxy group at the third position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-3-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butoxybenzoyl chloride and N-methylhydroxylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-Tert-butoxy-3-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    2-Tert-butoxy-6-hydroxy-N-methylbenzamide: Similar structure but with the hydroxy group at the sixth position.

    3-Tert-butoxy-2-hydroxy-N-methylbenzamide: Similar structure but with the hydroxy group at the second position.

Uniqueness: 2-Tert-butoxy-3-hydroxy-N-methylbenzamide is unique due to the specific positioning of the tert-butoxy and hydroxy groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-hydroxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-10-8(11(15)13-4)6-5-7-9(10)14/h5-7,14H,1-4H3,(H,13,15)

InChI Key

ZLFDNXXJVIODDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1O)C(=O)NC

Origin of Product

United States

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